molecular formula C19H17N3O4 B11003755 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11003755
M. Wt: 351.4 g/mol
InChI Key: CKEGIHVEQJGIFO-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Alkylation: The quinazolinone core is then alkylated with a suitable alkylating agent to introduce the 2-methyl group.

    Coupling with Benzodioxole: The final step involves the coupling of the alkylated quinazolinone with 1,3-benzodioxole-5-carboxylic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the benzodioxole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced quinazolinone cores.

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(3H)-one share a similar core structure.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide contain the benzodioxole moiety.

Uniqueness

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of the quinazolinone and benzodioxole moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12-21-15-5-3-2-4-14(15)19(24)22(12)9-8-20-18(23)13-6-7-16-17(10-13)26-11-25-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)

InChI Key

CKEGIHVEQJGIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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